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Diphenylpyrrolidine-2-phosphonatehcl

Cat. No.: B12851966
M. Wt: 337.74 g/mol
InChI Key: MOPHBVLKIGVONG-UHFFFAOYSA-L
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Description

Contextualizing Pyrrolidine-2-phosphonate Derivatives in Organic Chemistry

The pyrrolidine (B122466) ring is a five-membered, non-aromatic nitrogen-containing heterocycle that is a core component of the amino acid proline. nih.gov This structural motif is prevalent in a vast array of natural products and has been identified as a frequent component in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The synthesis of functionalized pyrrolidine-2-phosphonates is an active area of research, with methods such as the diastereospecific 1,3-dipolar cycloaddition of nitrones to alkenes being employed to create these complex structures. mdpi.com The resulting (pyrrolidin-2-yl)phosphonates can be further modified to introduce diverse functionalities, leading to a wide range of derivatives with potential biological activities. mdpi.com

The stereochemistry of these compounds is a critical aspect of their chemical character, often established through conformational analyses using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. mdpi.comresearchgate.net These methods allow for the precise determination of the spatial arrangement of atoms, which is crucial for understanding their interactions with biological targets.

Significance of Phosphonate (B1237965) Analogues of Amino Acids in Research

Phosphonate analogues of amino acids are compounds where the carboxylic acid group of an amino acid is replaced by a phosphonic acid or a phosphonate ester group. nih.govcsic.es This substitution has profound effects on the molecule's properties, rendering them structural mimics of their carboxylate counterparts. csic.es A key feature of phosphonates is their tetrahedral geometry, which can mimic the transition state of peptide bond hydrolysis, making them effective enzyme inhibitors. orgsyn.org

These analogues are known to act as antagonists of amino acids, thereby inhibiting enzymes involved in amino acid metabolism. nih.govcsic.es This inhibitory action can manifest as various biological effects, including antibacterial, plant growth regulatory, and neuromodulatory activities. nih.gov The stability of the carbon-phosphorus (C-P) bond in phosphonates, compared to the phosphorus-oxygen (P-O) bond in phosphates, makes them more resistant to hydrolysis. csic.es

Diphenyl phosphonate esters, in particular, have been instrumental in the design of irreversible inhibitors for certain enzymes. For instance, diphenyl phosphonate analogues of phenylalanine have been shown to specifically inhibit chymotrypsin. nih.gov Similarly, dipeptide diphenyl phosphonates are recognized as irreversible inhibitors of serine proteases. mdpi.com

Overview of Academic Research Trajectories for Diphenylpyrrolidine-2-phosphonate Hydrochloride

While specific research exclusively focused on Diphenylpyrrolidine-2-phosphonate hydrochloride is not extensively documented in publicly available literature, the academic research trajectories for closely related diphenyl phosphonate analogues of amino acids and peptides provide a strong indication of its potential areas of investigation.

A significant area of research is in the development of enzyme inhibitors. For example, tripeptidyl diphenyl phosphonate inhibitors have been designed and synthesized to target the urokinase-type plasminogen activator (uPA), a key enzyme in cancer metastasis. nih.gov The diphenyl phosphonate moiety in these inhibitors acts as a "warhead," irreversibly binding to the active site of the enzyme.

Another prominent research direction is the inhibition of dipeptidyl peptidases (DPPs). Dipeptide diphenyl phosphonates have been synthesized and evaluated as inhibitors of dipeptidyl peptidase II (DPP II) and the closely related dipeptidyl peptidase IV (DPP IV). mdpi.com DPP IV is a well-established therapeutic target for type 2 diabetes. The development of selective inhibitors for these enzymes is a major focus of medicinal chemistry.

Furthermore, the synthesis of proline diphenyl phosphonates has been a subject of study, with methods developed to prepare these compounds and separate their diastereoisomers. The configuration of these isomers has been determined using X-ray crystallography, highlighting the importance of stereochemistry in their design and function. csic.es

Interactive Data Table: Physicochemical Properties

PropertyValue
Chemical Name Diphenylpyrrolidine-2-phosphonate hydrochloride
Molecular Formula C₁₇H₂₁ClNO₃P
Molecular Weight 369.78 g/mol
CAS Number 174298-14-7
Appearance Not publicly available
Melting Point Not publicly available
Solubility Not publicly available

Interactive Data Table: Spectroscopic Data (Representative for related structures)

TechniqueObservation
¹H NMR Signals corresponding to the pyrrolidine ring protons and the phenyl groups of the phosphonate ester.
¹³C NMR Resonances for the carbon atoms of the pyrrolidine ring and the aromatic carbons of the phenyl groups.
³¹P NMR A characteristic signal for the phosphorus atom in the phosphonate group.
IR Spectroscopy Bands indicating the presence of N-H (from the hydrochloride salt), C-H (aromatic and aliphatic), P=O, and P-O-C bonds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17ClNO3P-2 B12851966 Diphenylpyrrolidine-2-phosphonatehcl

Properties

Molecular Formula

C16H17ClNO3P-2

Molecular Weight

337.74 g/mol

IUPAC Name

(1,2-diphenylpyrrolidin-2-yl)-dioxido-oxo-λ5-phosphane;hydrochloride

InChI

InChI=1S/C16H18NO3P.ClH/c18-21(19,20)16(14-8-3-1-4-9-14)12-7-13-17(16)15-10-5-2-6-11-15;/h1-6,8-11H,7,12-13H2,(H2,18,19,20);1H/p-2

InChI Key

MOPHBVLKIGVONG-UHFFFAOYSA-L

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)(C3=CC=CC=C3)P(=O)([O-])[O-].Cl

Origin of Product

United States

Synthetic Methodologies for Diphenylpyrrolidine 2 Phosphonate Hydrochloride

Established Synthetic Pathways for Pyrrolidine-2-phosphonates

The formation of the pyrrolidine-2-phosphonate scaffold can be achieved through several established chemical reactions. These methods often utilize readily available precursors and are foundational in the synthesis of this class of compounds.

Synthesis from 1-Pyrroline (B1209420) Trimer and Diphenyl Phosphite (B83602) Reagents

The synthesis of α-aminophosphonates through the reaction of an imine, an amine, and a phosphite is known as the Kabachnik-Fields reaction. nih.gov A related reaction, the Pudovik reaction, involves the nucleophilic addition of a phosphite to an imine. nih.gov 1-Pyrroline, a cyclic imine, exists in equilibrium with its trimer. google.com In solution, the trimer can dissociate to the monomeric 1-pyrroline, which can then undergo a Pudovik-type reaction with diphenyl phosphite. wikipedia.org In this proposed pathway, the lone pair of the phosphorus atom in diphenyl phosphite attacks the electrophilic carbon of the imine, followed by a proton transfer to the nitrogen atom, to yield the diphenylpyrrolidine-2-phosphonate. The resulting amine can then be converted to its hydrochloride salt.

Comparative Analysis of Precursor Reactivity in Phosphonate (B1237965) Formation

The synthesis of pyrrolidine-2-phosphonates can be approached from various precursors, with their reactivity influencing the choice of synthetic route. One common method involves the use of cyclic imines, such as 1-pyrroline, which can react directly with phosphites. nih.gov Another strategy is the copper-catalyzed tandem cyclization-triggered addition, which utilizes electrophilic enamine activation to construct both five- and six-membered cyclic α-aminophosphonates under mild conditions. nih.gov

A different approach involves the functionalization of pre-existing pyrrolidine (B122466) rings. For instance, (S)-prolinol, derived from the reduction of proline, can serve as a starting material for various pyrrolidine-containing drugs. mdpi.com Additionally, methods starting from acyclic precursors, such as the diastereospecific 1,3-dipolar cycloaddition of a nitrone with an alkene, have been developed to create highly functionalized pyrrolidine phosphonates. mdpi.com The choice of precursor often depends on the desired substitution pattern and stereochemistry of the final product.

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry have led to more sophisticated and efficient methods for the synthesis of pyrrolidine-2-phosphonates, with a strong emphasis on stereocontrol.

Stereoselective Synthesis of Pyrrolidine-2-phosphonate Scaffolds

A notable method for the stereoselective synthesis of functionalized pyrrolidine-2-phosphonates involves a diastereospecific 1,3-dipolar cycloaddition reaction. mdpi.com In this approach, an N-benzyl-C-(diethoxyphosphoryl)nitrone reacts with a suitable dipolarophile, such as dimethyl maleate, to form an isoxazolidine (B1194047) intermediate. This cycloaddition proceeds with high diastereospecificity. The resulting isoxazolidine can then be converted into the desired pyrrolidine-2-phosphonate through a series of transformations, including hydrogenation to cleave the N-O bond and induce cyclization. mdpi.com

Table 1: Stereoselective Synthesis of a Functionalized Pyrrolidine-2-phosphonate

Step Reactants Reagents and Conditions Product Yield
1. Cycloaddition N-benzyl-C-(diethoxyphosphoryl)nitrone, dimethyl maleate Toluene, reflux O,O-diethyl 2-benzyl-4,5-dimethoxycarbonyl(isoxazolidin-3-yl)phosphonate -
2. Hydrogenation Isoxazolidine intermediate from Step 1 20% Pd(OH)₂–C, H₂, methanol, 15 bar γ-lactam intermediate 94% mdpi.com
3. Ammonolysis γ-lactam intermediate from Step 2 NH₃, methanol O,O-diethyl 3-carbamoyl-4-hydroxy(5-oxopyrrolidin-2-yl)phosphonate -

This table illustrates a multi-step sequence for the stereoselective synthesis of a functionalized pyrrolidine-2-phosphonate derivative.

Strategies Employing Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. researchgate.net This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. nih.gov In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to a precursor molecule to direct the formation of a specific stereoisomer during a key bond-forming step. After the desired stereocenter is set, the auxiliary is removed. researchgate.net

Commonly used chiral auxiliaries are often derived from readily available natural products, such as amino acids or camphor. For example, oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries in asymmetric alkylation and aldol (B89426) reactions, allowing for the formation of new stereocenters with high diastereoselectivity. researchgate.net While a specific application of a chiral auxiliary for the direct synthesis of diphenylpyrrolidine-2-phosphonate is not detailed in the searched literature, this general and powerful strategy is applicable to the asymmetric synthesis of highly substituted pyrrolidine derivatives. wikipedia.org

Exploration of Organocatalytic Routes to Pyrrolidine Phosphonates

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. For the synthesis of pyrrolidine derivatives, organocatalytic methods offer mild reaction conditions and high enantioselectivity. One such approach is the conjugate addition of α-iminonitriles to enones, catalyzed by a chiral thiourea (B124793) derivative, which yields 1-pyrroline derivatives that can be subsequently reduced to the corresponding pyrrolidines. researchgate.net

Another relevant organocatalytic strategy is the phospha-Michael reaction, which involves the addition of a phosphite to an α,β-unsaturated carbonyl compound. This reaction can be rendered asymmetric by using chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, to produce chiral phosphonates. While not specifically documented for diphenylpyrrolidine-2-phosphonate, this approach demonstrates the potential of organocatalysis in the synthesis of chiral phosphonate-containing heterocycles.

Table 2: Organocatalytic Synthesis of a Pyrroline (B1223166) Derivative

Catalyst Reactants Solvent Product Yield Diastereoselectivity Enantioselectivity
Chiral thiourea α-iminonitrile, enone - 1-pyrroline derivative High High High

This table summarizes a general organocatalytic approach to synthesizing pyrroline precursors. researchgate.net

Reaction Mechanisms and Pathways Involving Diphenylpyrrolidine 2 Phosphonate Hydrochloride

Detailed Analysis of Nucleophilic Attack Mechanisms for Phosphonate (B1237965) Formation

The formation of the phosphonate bond is fundamentally a result of a nucleophilic attack on an electrophilic phosphorus center. In the context of synthesizing compounds like diphenylpyrrolidine-2-phosphonate, this typically involves the reaction of a phosphorus(III) or phosphorus(V) species with a nucleophile.

One of the most common methods for forming a phosphonate ester is the Michaelis-Arbuzov reaction. youtube.comorganic-chemistry.org This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide. The phosphorus atom, with its lone pair of electrons, acts as the nucleophile, displacing the halide in an SN2 reaction. youtube.com This forms a phosphonium (B103445) salt as an intermediate. In a subsequent step, the displaced halide anion attacks one of the alkyl groups of the phosphite, resulting in the formation of the thermodynamically stable P=O double bond of the phosphonate ester. youtube.com

Another significant pathway involves H-phosphonate chemistry. H-phosphonates can exist in tautomeric equilibrium between a tetracoordinate P(V) form and a tricoordinate P(III) phosphite form. mdpi.com The tricoordinate form is nucleophilic and can react with electrophiles. However, for the formation of a phosphonate diester from an H-phosphonate monoester and an alcohol, an activator is required. rsc.org Activators, such as diphenylchlorophosphate, react with the H-phosphonate to form a highly reactive intermediate. rsc.org This intermediate is then susceptible to nucleophilic attack by an alcohol or other nucleophile to form the desired phosphonate product. The mechanism often involves the activator converting the relatively unreactive H-phosphonate into a better electrophile, facilitating the attack by the nucleophile. Pyridine can act as a nucleophilic catalyst in these reactions, forming a reactive pyridinium (B92312) adduct with the activator. rsc.org

Table 1: Key Mechanisms in Phosphonate Formation

Mechanism Key Reactants Nature of Phosphorus Reagent Typical Nucleophile
Michaelis-Arbuzov Reaction Trialkyl phosphite, Alkyl halide Nucleophilic P(III) Halide (internal rearrangement)
H-Phosphonate Chemistry H-phosphonate monoester, Alcohol Electrophilic P(V) (activated) Alcohol, Amine
Appel-type Reaction Phosphoric acid, Amine Electrophilic P(V) (in situ) Amine

Stereochemical Control in Phosphonate Bond Formation Reactions

Stereochemical control is a crucial aspect of synthesizing complex molecules, and the diphenylphosphoryl (Ph₂PO) group, present in diphenylpyrrolidine-2-phosphonate, plays a significant role in directing the stereochemical outcome of reactions. capes.gov.br The unique combination of the group's steric bulk, electronegativity, and Lewis basicity allows it to exert powerful stereodirecting effects. capes.gov.br

In reactions such as the Horner-Wittig olefination, the Ph₂PO group has been demonstrated to control the stereochemistry of the resulting alkenes, enabling the selective production of either E or Z isomers in high purity. capes.gov.br This control extends beyond two-dimensional alkene stereochemistry to the creation of specific three-dimensional stereocenters. capes.gov.br The bulky diphenylphosphoryl group can influence the trajectory of an approaching reagent, sterically blocking one face of the molecule and forcing the reaction to occur on the opposite, less hindered face. This leads to a high degree of diastereoselectivity.

For cyclic systems like the pyrrolidine (B122466) ring in diphenylpyrrolidine-2-phosphonate, the orientation of the diphenylphosphoryl group relative to the ring will dictate the stereochemical outcome of subsequent reactions. The synthesis itself can be designed to favor a particular stereoisomer. For instance, in the synthesis of phosphonopeptides, optically active starting materials can be used to generate products with retention of configuration at the phosphorus center. mdpi.com The choice of reagents and reaction conditions is paramount in achieving the desired stereoisomer.

Table 2: Factors Influencing Stereochemical Control by the Diphenylphosphoryl Group

Property Influence on Reaction Outcome
Steric Bulk Blocks one face of the reacting molecule from reagent approach. High diastereoselectivity.
Electronegativity Influences the electronic environment of the reaction center. Can affect transition state stability.
Lewis Basicity Can coordinate with metal cations or other Lewis acids. Orients reactants and catalysts.

Identification and Characterization of Reaction Intermediates and Transition States

The formation of phosphonates often proceeds through short-lived, reactive intermediates and transition states that are challenging to isolate but crucial to the reaction mechanism. In H-phosphonate chemistry, the use of activators like diphenylchlorophosphate leads to the formation of specific reactive intermediates. rsc.org

When an H-phosphonate monoester is treated with diphenylchlorophosphate in the absence of a base, the expected intermediate might be a mixed diphenyl ethyl pyro-H-phosphonate. However, studies suggest that the reaction may proceed through the formation of a symmetrical bis(diethyl) pyro-di-H-phosphonate intermediate instead. rsc.org These pyro-H-phosphonate species are highly electrophilic at the phosphorus center and are the species that react with the nucleophile (e.g., an alcohol).

The presence of a base, such as pyridine, alters the pathway. Pyridine can act as a nucleophilic catalyst, attacking the diphenylchlorophosphate to form a phosphonium salt adduct. rsc.org This adduct is a potent phosphonylating agent that readily reacts with the H-phosphonate to generate the active intermediate for coupling.

The concept of a transition state is also central. Phosphonopeptides, for example, are designed as analogues that mimic the tetrahedral transition state of amide bond hydrolysis by proteases. mdpi.com Similarly, in the synthesis of phosphonates, the reaction proceeds through a high-energy transition state. For instance, in the Michaelis-Arbuzov reaction, the initial nucleophilic attack of the phosphite on the alkyl halide proceeds through an SN2-type transition state. youtube.com The study of strained cyclic phosphonate esters as transition state analogues for phosphotriester hydrolysis further highlights the importance of these transient structures in dictating reaction pathways and rates. scholaris.ca

Table 3: Intermediates and Transition States in Phosphonate Synthesis

Reaction Pathway Activator/Reagent Identified Intermediate Transition State Concept
H-Phosphonate Coupling Diphenylchlorophosphate Pyro-di-H-phosphonate Electrophilic P center for nucleophilic attack
H-Phosphonate Coupling Diphenylchlorophosphate / Pyridine Pyridinium adduct of activator Nucleophilic catalysis
Michaelis-Arbuzov Trialkyl phosphite / Alkyl halide Quasiphosphonium salt SN2-type for P-C bond formation

Advanced Spectroscopic Characterization of Diphenylpyrrolidine 2 Phosphonate Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds, providing detailed information about the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen environments within the Diphenylpyrrolidine-2-phosphonate hydrochloride molecule. The spectrum provides information on the chemical shift of each proton, the splitting patterns due to spin-spin coupling with neighboring protons (H-H coupling), and coupling with the phosphorus nucleus (H-P coupling).

The protons on the pyrrolidine (B122466) ring exhibit complex splitting patterns due to both vicinal proton-proton couplings and geminal/vicinal couplings to the phosphorus atom. mdpi.com For instance, the proton at the C2 position, being directly attached to the carbon bearing the phosphonate (B1237965) group, shows a characteristic doublet of doublets due to coupling with both the C3 proton and the ³¹P nucleus. mdpi.comnih.gov The protons of the phenyl groups typically appear in the aromatic region of the spectrum (δ 7.0–8.0 ppm), while the ethoxy protons of the phosphonate ester would show characteristic quartet and triplet patterns if present. mdpi.comnih.gov The N-H proton of the hydrochloride salt is often observed as a broad signal.

Table 1: Typical ¹H NMR Data for a Pyrrolidine-2-phosphonate Skeleton Note: Chemical shifts (δ) are illustrative and can vary based on solvent and specific substitution.

Proton Assignment Typical Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H2 (α to P) ~4.0 dd ²JH2-P ≈ 2.0, ³JH2-H3 ≈ 9.0
H3 ~3.2 dt ³JH3-P ≈ 18.0, ³JH3-H2/H4 ≈ 9.0
H4 ~3.9 ddd ³JH4-P ≈ 16.0, ³JH4-H3/H5 ≈ 8.0
H5 ~4.7 d ³JH5-H4 ≈ 8.3
P-O-CH (Phenyl) 7.0 - 8.0 m -

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A key feature in the ¹³C NMR spectrum of Diphenylpyrrolidine-2-phosphonate hydrochloride is the presence of carbon-phosphorus (C-P) coupling. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and phosphorus atoms.

The carbon atom directly bonded to the phosphorus (C2) exhibits a large one-bond coupling constant (¹JCP), typically in the range of 149-167 Hz. nih.govnih.gov Carbons that are two (C3, C-ipso of phenyl) or three (C4, C-ortho of phenyl) bonds away from the phosphorus atom show smaller, yet distinct, ²JCCP and ³JCCCP couplings, respectively. nih.govnih.govub.edu These couplings are invaluable for confirming the assignment of the carbon signals in the pyrrolidine ring and the phenyl groups attached to the phosphonate moiety.

Table 2: Typical ¹³C NMR Data for a Pyrrolidine-2-phosphonate Skeleton Note: Chemical shifts (δ) and coupling constants (J) are illustrative and can vary.

Carbon Assignment Typical Chemical Shift (ppm) Coupling Constant (Hz)
C2 ~48-74 ¹JCP ≈ 149.5–167.4
C3 ~49-52 ²JCCP ≈ 4.3
C4 ~72-74 ³JPCCC ≈ 7.8–8.7
C5 ~174-177 ³JPCNC ≈ 7.8–7.9
C-ipso (Phenyl) ~120-150 ²JPOC ≈ 5-7

Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for studying organophosphorus compounds. Since ³¹P has a nuclear spin of ½ and a natural abundance of 100%, it provides sharp signals over a wide chemical shift range, making it an excellent tool for both structural confirmation and purity analysis.

The chemical shift (δ) in a ³¹P NMR spectrum is highly dependent on the electronic environment and geometry of the phosphorus atom. For a phosphonate ester like Diphenylpyrrolidine-2-phosphonate hydrochloride, the ³¹P signal is expected to appear in a characteristic region (typically δ 20-25 ppm). nih.gov This single peak confirms the presence of the phosphonate group.

Furthermore, ³¹P NMR is exceptionally useful for monitoring the progress of reactions involving phosphorus-containing reagents. nih.gov For instance, during the synthesis of the target compound, the disappearance of the signal corresponding to a phosphorus-containing starting material and the appearance of the product peak at its characteristic chemical shift can be tracked in real-time. nih.gov Following purification, the presence of a single sharp peak in the ³¹P NMR spectrum is a strong indicator of the high purity of the final compound, as any phosphorus-containing impurities would likely give rise to separate signals. mdpi.com

Mass Spectrometry for Molecular Fragmentation and Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) and time-of-flight (TOF) analysis, is used to determine the precise molecular weight of a compound. nih.gov This allows for the calculation of its elemental formula, providing definitive confirmation of its identity.

For Diphenylpyrrolidine-2-phosphonate hydrochloride, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution measurement of this ion would allow for the confirmation of the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. Likely fragmentation pathways for the [M+H]⁺ ion of Diphenylpyrrolidine-2-phosphonate would include:

Loss of one or both phenyl groups.

Cleavage of the P-O and C-P bonds.

Fragmentation of the pyrrolidine ring.

Analysis of these fragment ions helps to piece together the molecular structure, corroborating data from NMR spectroscopy.

Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide a detailed fingerprint of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of Diphenylpyrrolidine-2-phosphonate hydrochloride would display characteristic absorption bands. A strong, broad absorption in the region of 2400-3200 cm⁻¹ is indicative of the N-H⁺ stretch of the secondary ammonium hydrochloride. A very strong absorption band for the P=O (phosphoryl) group is typically observed around 1200-1250 cm⁻¹. mdpi.comnih.gov The P-O-C (phenyl) stretches appear in the 950-1050 cm⁻¹ region. mdpi.comnih.gov Aromatic C-H and C=C stretching vibrations from the phenyl rings would also be present. nih.gov

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. Phosphonic acids and their derivatives are well-suited for Raman analysis. nih.gov The P=O stretching vibration, which is strong in the IR, also gives a characteristic Raman signal. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, providing complementary information to the IR data. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) can be used to significantly enhance the Raman signal, allowing for the detection of very low concentrations and providing insights into the molecule's orientation on a metallic surface. nih.govnih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies

Functional Group Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
N-H⁺ Stretch (HCl salt) 2400 - 3200 (broad) Weak
Aromatic C-H Stretch 3000 - 3100 Strong
Aliphatic C-H Stretch 2850 - 2980 Strong
Aromatic C=C Stretch 1450 - 1600 Strong
P=O Stretch 1200 - 1250 (strong) Medium-Strong

Chiroptical Spectroscopic Techniques for Stereochemical Purity Assessment

Diphenylpyrrolidine-2-phosphonate hydrochloride possesses a chiral center at the C2 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers. Chiroptical techniques are essential for determining the absolute configuration and assessing the enantiomeric purity of such chiral molecules.

While the relative stereochemistry of substituents on the pyrrolidine ring can often be determined by NMR analysis through coupling constants and NOE experiments, chiroptical methods provide information on the absolute configuration. ub.edu Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light.

A pure enantiomer of Diphenylpyrrolidine-2-phosphonate hydrochloride would produce a characteristic CD or VCD spectrum. The spectrum of its enantiomer would be a mirror image. Therefore, these techniques can be used to confirm the stereochemical identity of the synthesized product. Furthermore, the magnitude of the CD signal is proportional to the enantiomeric excess (ee). This allows for a quantitative assessment of the stereochemical purity, which is a critical parameter for pharmaceutical applications where different enantiomers can have vastly different biological activities.

Derivatization and Analogue Synthesis of Diphenylpyrrolidine 2 Phosphonate Hydrochloride

Modifications at the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring in Diphenylpyrrolidine-2-phosphonate serves as a critical handle for derivatization. Synthetic routes often begin with an N-protected precursor, such as an N-benzyl derivative, which is subsequently deprotected to yield the free secondary amine. This amine is then available for a variety of modifications.

Hydrogenation is a common method for this deprotection. For instance, in the synthesis of related diethyl (pyrrolidin-2-yl)phosphonate analogues, an N-benzyl group is typically removed by catalytic hydrogenation over Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). nih.gov Following the removal of the protecting group and neutralization of the hydrochloride salt, the resulting free diphenylpyrrolidine-2-phosphonate can undergo standard amine reactions.

Common modifications include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a fundamental step in the synthesis of peptidyl conjugates, where an N-protected amino acid is coupled to the pyrrolidine nitrogen.

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or through reductive amination.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Boc Protection: The nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which is a common strategy in multi-step peptide synthesis. nih.gov

While specific examples detailing these modifications on the diphenyl ester are less common in readily available literature compared to their diethyl counterparts, the fundamental reactivity of the secondary amine is a cornerstone of its synthetic utility.

Functionalization of the Phenyl Moieties

Altering the electronic properties of the diphenyl phosphonate (B1237965) group can significantly influence the reactivity and biological activity of the resulting analogues. This is typically achieved by introducing substituents onto the two phenyl rings attached to the phosphorus atom. The synthesis of these functionalized analogues often starts with a substituted triphenyl phosphite (B83602) or requires the synthesis of a substituted diphenyl H-phosphonate, which is then incorporated into the pyrrolidine structure.

Research has demonstrated the synthesis of dipeptide phosphonates with halogenated phenyl groups. These substitutions modify the leaving group ability of the phenoxy moiety, which is crucial for the mechanism of action in serine protease inhibition. The electron-withdrawing nature of halogens like chlorine or fluorine can enhance the electrophilicity of the phosphorus atom, making the inhibitor more potent.

Derivative StructureType of FunctionalizationResearch Context
Ala-ProP(OPh-4-Cl)₂ChlorinationSynthesized as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV). The 4-chloro-phenyl groups enhance inhibitory activity.
Z-Ala-ProP(OPh-4-F)₂FluorinationCreated to study the effects of halogen substitution on enzyme inhibition.

This table is interactive and based on available research data.

The synthesis of these compounds generally follows the peptidyl coupling methods described in the next section, utilizing a pre-functionalized diphenyl phosphonate building block.

Synthesis of Peptidyl Conjugates and Analogues (e.g., Dipeptide Proline Phosphonates)

A major area of research for diphenylpyrrolidine-2-phosphonate hydrochloride is its use as a phosphonate analogue of the amino acid proline (ProP) in the creation of peptidyl conjugates. These analogues are potent irreversible inhibitors of certain serine proteases, such as Dipeptidyl Peptidase IV (DPP-IV) and seprase. mdpi.com

The general synthetic strategy involves the coupling of an N-terminally protected amino acid (the P2 residue) to the pyrrolidine nitrogen (the P1 residue) of diphenylpyrrolidine-2-phosphonate. This peptide bond formation is typically achieved using standard coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the mixed anhydride (B1165640) method with isobutyl chloroformate. thieme-connect.de

The resulting dipeptide phosphonate mimics the transition state of peptide hydrolysis by the target enzyme, leading to the formation of a stable, covalent phosphonylated enzyme, thus causing irreversible inhibition. thieme-connect.de Researchers have synthesized and tested a variety of these dipeptide analogues, demonstrating a range of potencies and selectivities. nih.gov

Dipeptide ConjugateP2 ResidueResearch FocusCitation
Gly-ProP(OPh)₂GlycinePotent inhibitor of DPP-IV and seprase. mdpi.comnih.gov
Tyr-ProP(OPh)₂TyrosineInvestigated for anti-invasive effects on melanoma cell lines. mdpi.comnih.gov
Ala-ProP(OPh)₂AlanineA specific inhibitor of DPP-IV. thieme-connect.de
NH₂-Glu(biotinyl-PEG)-ProP(OPh)₂Biotinylated Glutamic AcidDeveloped as a biotinylated probe for the detection of DPP-IV-like activity. nih.gov
FTC-Aca-Ala-Ala-ProP(OPh)₂Fluorescein-labeled AlanineSynthesized as a fluorescent probe for studying serine proteases. researchgate.net

This table is interactive and based on available research data.

Incorporation of Other α-Aminoalkylphosphonate Residues into Analogues

To explore structure-activity relationships further, researchers have synthesized analogues where the proline phosphonate residue is replaced by other α-aminoalkylphosphonate moieties. This allows for the investigation of how the size and nature of the P1 residue's ring affect binding and inhibition.

One notable example is the substitution of the pyrrolidine ring with a piperidine (B6355638) ring, creating a homoproline phosphonate analogue (PipP). A series of dipeptides containing these homoproline phosphonate analogues have been synthesized and evaluated as inhibitors of DPP-IV. thieme-connect.de For example, Ala-PipP(OPh)₂ and its chlorinated version, Ala-PipP(OPh-4-Cl)₂, were synthesized and compared to their proline counterparts. thieme-connect.de

Furthermore, acyclic and other non-proline α-aminoalkylphosphonate diphenyl esters have been incorporated into peptidyl structures to target other proteases. These residues are designed to mimic different natural amino acids at the P1 position.

P1 Residue AnalogueExample ConjugateTarget Enzyme ClassCitation
Homoproline Phosphonate (PipP)Ala-PipP(OPh-4-Cl)₂Dipeptidyl Peptidase IV thieme-connect.de
4-Amidinophenylglycine PhosphonateCbz-Thr-(4-AmPhGly)P(OPh)₂Trypsin-like Granzymes ub.edu
Lysine PhosphonateZ-Lys(P)(OPh)₂Trypsin-like Granzymes, Mast Cell Tryptase ub.edu
4-Aminophenylalanine PhosphonateZ-(4-AmPhe)P(OPh)₂Trypsin-like Granzymes ub.edu

This table is interactive and based on available research data.

These studies highlight the versatility of the diphenyl phosphonate framework in creating a wide array of chemical probes and potential therapeutic agents by systematically varying the α-aminoalkylphosphonate residue.

Role of Diphenylpyrrolidine 2 Phosphonate Hydrochloride in Enzyme Inhibition Studies Research Context

Application as Research Tools for Serine Protease Inhibition

Diphenyl phosphonates are well-documented as potent, irreversible inhibitors of serine proteases. The phosphorus atom in the phosphonate (B1237965) group is highly electrophilic and reacts with the nucleophilic hydroxyl group of the active site serine residue, forming a stable covalent adduct. This effectively blocks the enzyme's catalytic activity. The specificity of these inhibitors can be modulated by altering the amino acid or peptide-like portion of the molecule, which interacts with the enzyme's substrate-binding pockets (S-sites). Proline-containing phosphonates, such as Diphenylpyrrolidine-2-phosphonate hydrochloride, are of particular interest in targeting proteases that recognize proline at the P1 or P2 substrate positions.

Inhibition of Chymotrypsin and Chymotrypsin-like Enzymes

Inhibition of Elastase

Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory processes. Its uncontrolled activity can lead to tissue damage. Diphenyl phosphonates have been developed as inhibitors of HNE. The specificity is often conferred by a valine residue at the P1 position of the inhibitor. While direct inhibition data for Diphenylpyrrolidine-2-phosphonate hydrochloride on elastase is limited, related dipeptidic phosphonates have been synthesized and shown to be potent inhibitors of elastase from Pseudomonas aeruginosa, another medically relevant elastase nih.gov. For example, a valine-derived phosphonate inhibitor achieved a single-digit nanomolar IC₅₀ value against this bacterial elastase nih.gov. This demonstrates the adaptability of the diphenyl phosphonate scaffold for targeting different elastases.

Inhibition of Trypsin and Trypsin-like Enzymes

Trypsin and enzymes with trypsin-like specificity cleave peptides after basic amino acid residues such as lysine or arginine. Peptidyl diphenyl phosphonates incorporating such basic residues, or mimics thereof, are effective inhibitors. Research has shown that certain peptidyl diphenyl phosphonates can inhibit trypsin more potently than other serine proteases like granzyme K and tryptase nih.gov. The inhibition mechanism is typically irreversible, with the inhibited enzyme showing no recovery of activity after the removal of the excess inhibitor researchgate.net. Proline is often found in the P2 position of natural substrates for trypsin-like enzymes, suggesting that proline-containing phosphonates could be effective inhibitors. For example, a promising activity-based probe for trypsin consists of a two-amino acid diphenyl phosphonate with proline and lysine nih.gov.

Inhibition of Blood Coagulation Enzymes in Research Settings

Several key enzymes in the blood coagulation cascade are serine proteases, including thrombin and Factor Xa. Consequently, diphenyl phosphonate inhibitors have been investigated for their anticoagulant potential. A series of peptidyl (α-aminoalkyl)phosphonate diphenyl esters have been shown to irreversibly inhibit several coagulation enzymes researchgate.net. Notably, the compound Boc-D-Phe-Pro-(4-AmPhGly)P(OPh)₂ was identified as a potent human thrombin inhibitor with a k(obs)/[I] value of 11,000 M⁻¹s⁻¹ researchgate.net. X-ray crystallographic studies of human α-thrombin with a phosphonate tripeptide inhibitor have provided detailed insights into the mechanism, revealing the formation of a metastable pentacoordinate phosphorus intermediate which then collapses to a stable, covalently bonded complex nih.gov.

CompoundTarget EnzymeInhibition Rate (kobs/[I]) (M⁻¹s⁻¹)
Boc-D-Phe-Pro-(4-AmPhGly)P(OPh)₂Human Thrombin11,000
Z-(4-AmPhGly)P(OPh)₂Plasma Kallikrein18,000
Ph-SO₂-Gly-Pro-(4-AmPhGly)P(OPh)₂Granzyme A3,650
3,3-diphenylpropanoyl-Pro-(4-AmPhGly)P(OPh)₂Granzyme K1,830
Cbz-LysP(OPh)₂Mast Cell Tryptase89

Inhibition of Tryptases and Kallikreins in Biochemical Studies

Tryptases, primarily found in mast cells, and kallikreins, present in plasma and tissues, are both trypsin-like serine proteases involved in inflammation and other physiological processes. Diphenyl phosphonates have been designed to target these enzymes. For instance, Z-(4-AmPhGly)P(OPh)₂ is a potent inhibitor of plasma kallikrein with a k(obs)/[I] value of 18,000 M⁻¹s⁻¹ researchgate.net. In contrast, human mast cell tryptase appears to be inhibited more slowly by this class of compounds, with Cbz-LysP(OPh)₂ being the most effective among a tested series, showing a k(obs)/[I] of 89 M⁻¹s⁻¹ nih.gov.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV) for Mechanistic Research

Dipeptidyl Peptidase IV (DPP-IV, also known as CD26) is a membrane-bound serine protease that cleaves N-terminal dipeptides from polypeptides, with a preference for proline or alanine in the penultimate position. One of the most well-characterized proline-containing diphenyl phosphonate inhibitors is diphenyl 1-(S)-prolylpyrrolidine-2(R,S)-phosphonate hydrochloride, also known as Prodipine nih.gov.

This compound has been identified as a slow-binding, irreversible inhibitor of DPP-IV nih.gov. In vivo studies in rabbits have demonstrated its potent and long-lasting effects. A single intravenous administration of Prodipine led to a profound and sustained inhibition of plasma DPP-IV activity. The activity decreased to less than 20% of the pre-injection value within one hour and remained low for an extended period nih.gov. The recovery of DPP-IV activity was slow, taking 5 to 8 days to reach 50% of the initial activity and over 20 days for complete recovery nih.gov.

The inhibitory effect of Prodipine was not limited to plasma DPP-IV. Systemic treatment also resulted in decreased DPP-IV activity in various tissues, including circulating mononuclear cells, kidney, thymus, spleen, lung, and liver nih.gov. Importantly, Prodipine showed high specificity for DPP-IV, with no significant inhibition of related peptidases such as aminopeptidase P, prolyl oligopeptidase, or aminopeptidase M nih.gov. This high specificity and potent, long-lasting irreversible inhibition make Diphenylpyrrolidine-2-phosphonate hydrochloride a valuable research tool for elucidating the biological functions of DPP-IV and exploring its role as a therapeutic target nih.gov.

ParameterObservation
Inhibitor Diphenyl 1-(S)-prolylpyrrolidine-2(R,S)-phosphonate hydrochloride (Prodipine)
Target Enzyme Dipeptidyl Peptidase IV (DPP-IV)
Inhibition Type Slow-binding, irreversible
In Vivo Effect (Plasma) >80% inhibition of DPP-IV activity within 1 hour
Duration of Inhibition (t₁/₂) 5 to 8 days for 50% recovery of plasma DPP-IV activity
Tissue Inhibition Demonstrated in mononuclear cells, kidney, thymus, spleen, lung, and liver
Specificity No significant inhibition of aminopeptidase P, prolyl oligopeptidase, or aminopeptidase M

This table summarizes the key research findings on the inhibition of DPP-IV by Diphenylpyrrolidine-2-phosphonate hydrochloride (Prodipine) based on in vivo studies nih.gov.

Information regarding "Diphenylpyrrolidine-2-phosphonate hydrochloride" in the requested context is not available in the public domain.

Extensive searches for scientific literature and research data concerning the specific chemical compound "Diphenylpyrrolidine-2-phosphonate hydrochloride" and its role in enzyme inhibition or the prevention of proteolysis have not yielded any relevant information.

Therefore, it is not possible to provide an article on the "Role of Diphenylpyrrolidine-2-phosphonate Hydrochloride in Enzyme Inhibition Studies" with a focus on "Mechanistic Investigations of Enzyme-Inhibitor Interactions and Binding Modes" and its "Utility in Preventing Undesired Proteolysis for Research Purposes." There is no publicly available research to support the creation of such an article.

General information on phosphonates as enzyme inhibitors and the methods to prevent proteolysis during protein purification is available. However, this information is not specific to "Diphenylpyrrolidine-2-phosphonate hydrochloride" and therefore does not meet the requirements of the requested article.

Chemical Stability and Reactivity in Research Environments

Hydrolytic Stability of the Diphenyl Phosphonate (B1237965) Moiety under Chemical Conditions

The diphenyl phosphonate functional group is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. wikipedia.orgnih.gov The general mechanism of hydrolysis for phosphonate esters involves a nucleophilic attack on the phosphorus atom. nih.gov

Under acidic conditions, such as in the presence of hydrochloric acid, the hydrolysis of phosphonate esters typically proceeds in a stepwise manner. Current time information in Asia/Manila. The reaction is often characterized by pseudo-first-order kinetics for each step. mdpi.com The first step involves the cleavage of one of the phenyl ester linkages to form a phosphonic acid monoester, which is then followed by the slower hydrolysis of the second ester bond to yield the corresponding phosphonic acid. Studies on related dialkyl arylphosphonates have shown that the rate of hydrolysis is influenced by the nature of the substituents on the aryl group. mdpi.com

In alkaline conditions, the hydrolysis of phosphonate esters is also well-documented. nih.gov The reaction rate is generally faster in basic media compared to acidic or neutral conditions. The mechanism involves nucleophilic attack by hydroxide (B78521) ions on the phosphorus center. Steric hindrance around the phosphorus atom can significantly affect the rate of alkaline hydrolysis; bulkier substituents tend to slow down the reaction. nih.gov

The table below illustrates the general effect of pH on the hydrolysis of phosphonate esters, based on findings for related compounds.

ConditionGeneral Effect on Hydrolysis RateInfluencing Factors
Acidic (e.g., HCl) Moderate to fast, stepwise hydrolysis.Concentration of acid, temperature, substituents on the phenyl ring. mdpi.com
Neutral (e.g., water) Generally slow.Temperature, presence of catalytic species.
Alkaline (e.g., NaOH) Generally rapid.Concentration of base, temperature, steric hindrance. nih.gov

This table is illustrative and based on general knowledge of phosphonate chemistry, as specific data for Diphenylpyrrolidine-2-phosphonate HCl is not available.

Stability in Aqueous Buffers and Relevant Biological Media for in vitro Studies

For in vitro studies, the stability of Diphenylpyrrolidine-2-phosphonate HCl in aqueous buffers and biological media is paramount for obtaining reliable and reproducible results. Commonly used buffers in biological research include phosphate-buffered saline (PBS), which has a pH of approximately 7.4. wikipedia.org

In near-neutral pH environments like PBS, the hydrolysis of phosphonate esters is generally slow. nih.gov However, the presence of enzymes in biological media, such as cell culture media (e.g., DMEM) or plasma, can significantly accelerate the degradation of phosphonate esters. researchgate.netresearchgate.netresearchgate.netnih.gov These media contain various esterases and phosphatases that can catalyze the cleavage of the P-O-C bond. researchgate.net The rate of enzymatic degradation can vary depending on the specific enzymes present and their concentrations.

The presence of divalent metal ions, which can sometimes be found in biological buffers or media, can also influence the stability of phosphonates by forming complexes. wikipedia.org

The following table summarizes the expected stability of Diphenylpyrrolidine-2-phosphonate HCl in common in vitro experimental solutions, based on general principles.

MediumExpected StabilityKey Factors
Phosphate-Buffered Saline (PBS, pH 7.4) Likely to be relatively stable over short to moderate timeframes.pH, temperature. wikipedia.orgnih.gov
Cell Culture Media (e.g., DMEM) Potential for enzymatic degradation.Presence and activity of esterases and phosphatases, temperature, pH. researchgate.net
Plasma/Serum Likely to undergo enzymatic hydrolysis.High concentration of various enzymes. researchgate.net

This table is illustrative and based on general knowledge of phosphonate chemistry in biological systems, as specific data for Diphenylpyrrolidine-2-phosphonate HCl is not available.

Factors Influencing Long-term Stability in Experimental Conditions

The long-term stability of Diphenylpyrrolidine-2-phosphonate HCl in experimental settings is influenced by a combination of factors, including storage conditions and the presence of other reactive species.

Temperature: As with most chemical compounds, temperature plays a crucial role in the stability of Diphenylpyrrolidine-2-phosphonate HCl. Higher temperatures generally accelerate the rate of hydrolysis and other degradation reactions. uoc.gr For long-term storage, it is advisable to keep the compound in a cool, and often dark, environment.

pH of the Solution: As discussed, the pH of the storage solution will have a significant impact on the hydrolytic stability of the diphenyl phosphonate moiety. For optimal long-term stability in solution, buffering at a pH where the hydrolysis rate is minimal would be necessary.

Presence of Oxidizing Agents: Phosphonates can be susceptible to degradation in the presence of strong oxidizing agents. uoc.gr Contact with such agents should be avoided during storage and in experimental protocols unless part of a specific reaction design.

Moisture: Due to its susceptibility to hydrolysis, it is crucial to protect the solid compound from moisture. Storage in a desiccator or under an inert atmosphere can help to prolong its shelf life.

The following table outlines key factors affecting the long-term stability of Diphenylpyrrolidine-2-phosphonate HCl.

FactorInfluence on StabilityRecommended Practice for Storage
Temperature Higher temperatures increase degradation rates.Store in a cool, controlled environment.
Light Potential for photolytic degradation.Store in the dark or in light-resistant containers.
pH Hydrolysis is pH-dependent.Store as a solid or in a buffered solution at an optimal pH for stability.
Moisture Promotes hydrolysis.Store in a dry environment, possibly with a desiccant.
Oxidizing Agents Can cause chemical degradation.Avoid contact with strong oxidizers. uoc.gr

This table provides general guidance based on the chemical properties of phosphonates.

Computational and Theoretical Studies of Diphenylpyrrolidine 2 Phosphonate Hydrochloride

Molecular Docking and Dynamics Simulations for Enzyme-Inhibitor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand within the active site of a target enzyme. While direct molecular docking studies on Diphenylpyrrolidine-2-phosphonate hydrochloride are not extensively available in the public domain, valuable insights can be drawn from studies on structurally related cyclic diphenyl phosphonates, which have been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme. mdpi.com

One such study on a series of cyclic diphenylphosphonates revealed their potential to inhibit DNA gyrase, with some compounds showing marked activity against ciprofloxacin-resistant strains of E. coli and Klebsiella pneumoniae. mdpi.com The docking studies indicated that these compounds bind effectively to the enzyme's active site. For instance, a particularly potent inhibitor from this class, referred to as compound (2a), exhibited a strong binding energy of -9.08 Kcal/mol. mdpi.com The binding of this inhibitor was found to be mediated by the presence of a divalent magnesium ion (Mg²⁺) within the active site. mdpi.com

Molecular dynamics simulations, which provide a view of the dynamic stability of the ligand-protein complex over time, would be a critical next step to validate the stability of the docked poses and to understand the conformational changes that may occur upon binding. Such simulations can reveal the flexibility of the ligand and the protein, providing a more realistic picture of the binding event.

Table 1: Binding Energies of Cyclic Diphenylphosphonate DNA Gyrase Inhibitors

Compound Binding Energy (Kcal/mol)
1a -8.50
1c -8.50
2a -9.08
2b -8.50
2e -7.80

Data sourced from a study on cyclic diphenylphosphonate inhibitors of E. coli DNA gyrase. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. These methods provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting how a molecule will interact with a biological target.

For pyrrolidine (B122466) phosphonate (B1237965) derivatives, DFT studies have been used to investigate their molecular properties. researchgate.net Analysis of the electronic properties of related phosphonate compounds indicates that the phosphorus atom can act as an electrophilic center, making it susceptible to nucleophilic attack. This is a key feature for inhibitors that target the active sites of enzymes where such reactions occur. researchgate.net

A DFT study on the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite revealed that the diphenyl phosphinite acts as a nucleophilic donor. researchgate.net This suggests that the phosphorus center in diphenyl-substituted phosphonates can exhibit significant nucleophilic character, which could be relevant for its interaction with biological targets.

The electronic properties of Diphenylpyrrolidine-2-phosphonate hydrochloride can be predicted using similar DFT calculations. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity. A smaller energy gap generally implies higher reactivity.

Table 2: Conceptual DFT-Based Reactivity Descriptors

Parameter Description Predicted Influence on Reactivity
HOMO Energy Energy of the highest occupied molecular orbital Higher energy indicates a better electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap Energy difference between HOMO and LUMO A smaller gap suggests higher chemical reactivity.
Mulliken Charges Distribution of partial atomic charges Indicates electrophilic and nucleophilic sites.
Molecular Electrostatic Potential (MEP) 3D map of electrostatic potential Visualizes regions prone to electrophilic and nucleophilic attack.

This table outlines the key parameters that would be determined through DFT calculations to predict the reactivity of Diphenylpyrrolidine-2-phosphonate hydrochloride.

Conformer Analysis and Stereochemical Prediction for Optimized Activity

The three-dimensional shape of a molecule, defined by its conformation and stereochemistry, is a critical determinant of its biological activity. Conformational analysis of the pyrrolidine ring in various phosphonate derivatives has been performed using a combination of experimental techniques like NMR spectroscopy and X-ray crystallography, as well as computational methods. nih.gov

For substituted (pyrrolidin-2-yl)phosphonates, studies have shown that the pyrrolidine ring can adopt various conformations, such as envelope and twist forms. nih.gov The preferred conformation is influenced by the nature and position of the substituents on the ring. In many cases, the substituents will favor an equatorial position to minimize steric hindrance. nih.gov

Stereochemistry is also paramount for biological activity. The pyrrolidine ring of Diphenylpyrrolidine-2-phosphonate hydrochloride contains at least one chiral center at the C2 position. The absolute configuration (R or S) at this center will dictate the spatial arrangement of the diphenylphosphonate group and the rest of the pyrrolidine ring. It is highly probable that only one enantiomer will exhibit the desired biological activity, as it will have the correct orientation to interact optimally with the chiral environment of an enzyme's active site.

Predicting the optimal stereochemistry for activity often involves the separate synthesis and testing of each enantiomer or the use of computational models to dock each stereoisomer into the target enzyme's active site. The stereoisomer that shows a more favorable binding energy and a more stable interaction profile in molecular dynamics simulations would be predicted to be the more active one.

Table 3: Compound Names Mentioned in the Article

Compound Name
Diphenylpyrrolidine-2-phosphonate hydrochloride
Ciprofloxacin
Diethyl trichloro-methyl phosphonate

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of phosphonate (B1237965) chemistry is intrinsically linked to the development of more efficient and environmentally benign synthetic methods. Current research focuses on overcoming the limitations of traditional multi-step syntheses, aiming for higher yields, reduced waste, and the use of greener reagents.

Short and efficient syntheses for functionalized (pyrrolidin-2-yl)phosphonates have been developed utilizing a diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone with various alkenes. nih.govmdpi.com This strategy provides a high degree of control over the stereochemistry of the resulting isoxazolidine (B1194047) intermediates, which can then be converted to the desired pyrrolidine (B122466) phosphonates. nih.govmdpi.com Another approach involves the reduction of α-iminophosphonate functional groups to yield diversely substituted (pyrrolidine-2-yl)phosphonates. nih.gov

A significant emerging trend is the application of mechanochemistry to phosphonate synthesis. acs.org This solvent-free technique offers a sustainable alternative to traditional methods that often rely on hazardous intermediates like white phosphorus (P₄). acs.org Mechanochemical phosphorylation of acetylides using polyphosphates has been shown to form P-C bonds directly in a single, redox-neutral step. acs.org Adapting such sustainable principles to the synthesis of complex molecules like diphenylpyrrolidine-2-phosphonate HCl is a key area for future investigation.

Synthetic Strategy Key Features Advantages Reference
1,3-Dipolar CycloadditionUses a nitrone and an alkene to form an isoxazolidine intermediate.Short, efficient, diastereospecific. nih.govmdpi.com
α-Iminophosphonate ReductionTransformation of an α-iminophosphonate into an α-aminophosphonate.Access to diversely substituted products. nih.gov
Mechanochemical PhosphorylationSolvent-free reaction using condensed phosphates.Sustainable, bypasses hazardous reagents. acs.org

Exploration of New Catalytic Applications Beyond Enzyme Inhibition

While phosphonates are well-known as enzyme inhibitors that mimic tetrahedral transition states, the inherent reactivity of the pyrrolidine scaffold opens avenues for new catalytic applications. researchgate.net Pyrrolidine and its derivatives are powerful organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. researchgate.net

The pyrrolidine core is a foundational element in catalysts for a wide array of asymmetric syntheses. researchgate.net Research into diphenylpyrrolidine-2-phosphonate as a catalyst could explore its efficacy in key organic transformations. The phosphonate group could modulate the catalytic activity and selectivity of the pyrrolidine ring, potentially leading to novel catalytic systems with unique properties.

Potential Organocatalytic Reactions:

Aldol (B89426) Condensation researchgate.net

Mannich Reaction researchgate.net

Michael Addition researchgate.net

Robinson Annulation researchgate.net

α-Amination researchgate.net

The field of organophosphorus chemistry also highlights the use of phosphine (B1218219) compounds in catalytic hydrophosphination, demonstrating the broader catalytic potential of phosphorus-containing molecules beyond their role as phosphate (B84403) mimics. acs.org Future studies could investigate whether diphenylpyrrolidine-2-phosphonate or its derivatives can participate in or catalyze such reactions.

Design of Next-Generation Phosphonate Analogues with Tunable Selectivity

A primary goal in medicinal chemistry is the design of molecules that interact with specific biological targets. For phosphonates, this involves creating analogues with finely tuned selectivity to distinguish between closely related enzymes or receptor subtypes. This is achieved by modifying the core structure to optimize interactions with the target's active site.

Research has shown that derivatives of diadenosine polyphosphonates can be designed to selectively inhibit nucleotide pyrophosphatase/phosphodiesterases (NPPs). nih.gov By incorporating phosphonate groups and other modifications, analogues were developed that could differentiate between NPP1 and NPP3, a critical feature for developing targeted therapeutics. nih.gov For instance, one analogue proved to be a specific inhibitor of NPPs without affecting the activity of related enzymes like NTPDases or ecto-5'-nucleotidase. nih.gov

The principle of tunable selectivity has also been demonstrated in the design of inhibitors for proteases. By introducing a basic functional group into a nitrophenyl tropane (B1204802) phosphonate diester, researchers conferred selectivity for the inactivation of trypsin and chymotrypsin. nih.gov Furthermore, modifying the phosphonate group itself, for example by introducing fluorine atoms on the α-methylene group, can alter the pKa and dihedral angle to better mimic the geometry and electronic properties of a phosphate group, thereby enhancing inhibitory potency and selectivity. researchgate.net The design of a library of diphenylpyrrolidine-2-phosphonate analogues with varied substituents on the phenyl or pyrrolidine rings could yield compounds with high selectivity for specific enzyme targets.

Advanced Methodologies for Stereochemical Control in Synthesis

The biological activity of chiral molecules like diphenylpyrrolidine-2-phosphonate is often dependent on their specific stereochemistry. Therefore, advanced synthetic methods that provide precise control over the three-dimensional arrangement of atoms are crucial.

Diastereospecific synthesis is a powerful tool in this regard. The 1,3-dipolar cycloaddition reaction used for creating pyrrolidine phosphonates is an example of a diastereospecific process, where the stereochemistry of the starting materials directly influences the stereochemistry of the product. nih.govmdpi.com The relative stereochemistry of these new compounds can be unequivocally established through advanced analytical techniques, including detailed NMR analysis of vicinal H-H, H-P, and C-P couplings and X-ray crystallography. mdpi.comnih.gov

Another effective strategy for achieving stereochemical control is to utilize precursors from the chiral pool. Natural amino acids like L-proline and 4-hydroxy-L-proline are common starting materials for the synthesis of various pyrrolidine-containing drugs. nih.gov Their inherent chirality provides a scaffold upon which further stereochemically defined transformations can be built. nih.gov Future syntheses of optically active diphenylpyrrolidine-2-phosphonate HCl will likely leverage these established principles, combining chiral starting materials with highly stereoselective reaction methodologies.

Methodology Description Application Example Reference
Diastereospecific CycloadditionA reaction where the stereochemistry of the reactants determines the stereochemistry of the product.Synthesis of isoxazolidine precursors for pyrrolidine phosphonates. nih.govmdpi.com
Chiral Pool SynthesisUse of readily available, enantiomerically pure natural products as starting materials.Synthesis of pyrrolidine-containing drugs from L-proline or 4-hydroxyproline. nih.gov
X-ray CrystallographyAn analytical technique used to determine the precise three-dimensional structure of a molecule.Unequivocal characterization of newly synthesized substituted pyrrolidine phosphonates. nih.gov

Integration with High-Throughput Screening in Chemical Biology Research

The discovery of novel biological activities for diphenylpyrrolidine-2-phosphonate and its analogues can be dramatically accelerated by integration with modern screening platforms. High-Throughput Screening (HTS) allows for the rapid testing of large chemical libraries against biological targets. nih.govnih.gov

Quantitative High-Throughput Screening (qHTS) represents a significant advancement over traditional single-concentration screening. nih.govnih.gov By testing compounds across a range of concentrations in a single experiment, qHTS generates detailed concentration-response curves for thousands of molecules. nih.govnih.gov This approach minimizes the false positives and negatives that plague traditional HTS and provides rich datasets that can be immediately mined for structure-activity relationships. nih.govnih.gov A library of diphenylpyrrolidine-2-phosphonate analogues could be efficiently profiled using qHTS to identify potent and selective modulators of various enzymes or cellular pathways. nih.gov

An even more integrated approach is "direct-to-biology" high-throughput chemistry (D2B-HTC). semanticscholar.org This platform combines the rapid, parallel synthesis of compound libraries in microplates with immediate biological screening. semanticscholar.org This strategy enables powerful, iterative design-make-test cycles, where initial hits from a screen can be rapidly followed up by the synthesis and testing of hundreds of analogues to optimize potency and selectivity. semanticscholar.org Applying the D2B-HTC paradigm to the diphenylpyrrolidine-2-phosphonate scaffold would provide an exceptionally efficient pathway to discover and develop novel chemical probes and therapeutic starting points. semanticscholar.org

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